molecular formula C18H21N3O3S2 B2549919 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034401-90-4

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2549919
CAS No.: 2034401-90-4
M. Wt: 391.5
InChI Key: HZPJCSYXXPJUSC-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound featuring unique structural elements that render it significant in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep processes:

  • Step 1: Synthesis of the core benzo[c][1,2,5]thiadiazole ring with 3-methyl and 2,2-dioxide substitutions.

  • Step 2: Introduction of the ethyl linker to the benzo[c][1,2,5]thiadiazole core via nucleophilic substitution.

  • Step 3: Coupling of 3-(phenylthio)propanoyl chloride with the substituted benzo[c][1,2,5]thiadiazole intermediate, forming the final amide linkage.

Industrial Production Methods: Industrial production may employ continuous flow chemistry for scaling up, ensuring a controlled environment for each reaction step to maximize yield and purity.

Types of Reactions:

  • Oxidation: Converts specific functional groups to higher oxidation states.

  • Reduction: Typically less common but can reduce certain substituents.

  • Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, aryl halides under catalytic conditions.

Major Products:

  • Depending on the reaction type, products include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound finds applications in diverse fields:

  • Chemistry: As a versatile building block for synthesizing more complex molecules.

  • Biology: Studied for its potential activity in biological assays, often as a lead compound.

  • Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

  • Industry: Used in the development of novel materials, including polymers and dyes.

Mechanism of Action

The compound’s mechanism of action typically involves:

  • Molecular Targets: Enzyme inhibition or receptor binding, disrupting biological pathways.

  • Pathways Involved: Often interferes with metabolic or signaling pathways critical for disease progression.

Unique Features:

  • Unique structural elements, such as the benzo[c][1,2,5]thiadiazole core with specific substitutions, differentiate it from other compounds.

Comparison with Similar Compounds

  • N-(2-benzothiazolyl)ethanol: Similar core but with different substituents and functional groups.

  • 3-phenylthio-2-propanone: Similar substituent but different core structure.

  • N-(2-benzothiazolyl)ethylamine: Different functional group and modifications on the core.

The distinctive structural elements and versatile chemical reactivity make N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide an intriguing subject for scientific and industrial exploration.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-20-16-9-5-6-10-17(16)21(26(20,23)24)13-12-19-18(22)11-14-25-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPJCSYXXPJUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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